プロパルギル-PEG5-テトラ-Ac-β-D-ガラクトース

説明

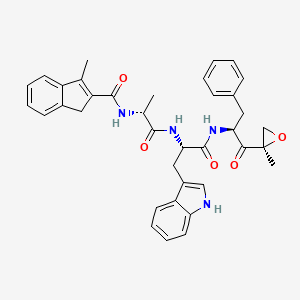

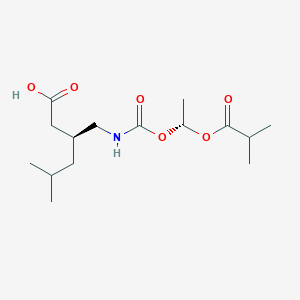

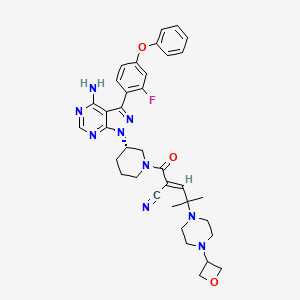

Propargyl-PEG5-tetra-Ac-beta-D-galactose is a specialized chemical compound used primarily in the field of bioconjugation and click chemistry. It is a crosslinker that contains a propargyl group and beta-D-galactose. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield stable triazole linkages . The presence of beta-D-galactose enhances the solubility of the compound in aqueous media and increases the selectivity of the PEGylation reaction .

科学的研究の応用

クリックケミストリー

プロパルギル-PEG5-テトラ-Ac-β-D-ガラクトースは、クリックケミストリー対応の架橋剤 {svg_1} {svg_2} {svg_3}です。 この化合物のプロパルギル基は、アジド含有化合物または生体分子と、銅触媒を用いたアジド-アルキン・クリックケミストリーにより反応します {svg_4} {svg_5} {svg_6}。 この反応により、安定なトリアゾール結合が生成されます {svg_7} {svg_8} {svg_9}.

溶解性向上

プロパルギル-PEG5-テトラ-Ac-β-D-ガラクトース中のD-ガラクトースの存在により、水性媒体での溶解性が向上します {svg_10} {svg_11}。この特性は、溶解性が重要な役割を果たすさまざまな研究用途において有利です。

選択的PEG化

プロパルギル-PEG5-テトラ-Ac-β-D-ガラクトースは、選択的PEG化反応に使用できます {svg_12} {svg_13}。PEG化とは、ポリエチレングリコール(PEG)ポリマー鎖を分子に付着させるプロセスであり、多くの治療薬の安全性と効率を向上させることができます。

生体複合化

この化合物は、生体複合化に使用できます。生体複合化とは、少なくとも一方が生体分子である2つの分子間に安定な共有結合を形成する化学戦略です {svg_14} {svg_15} {svg_16}。 この化合物のプロパルギル基は、アジド含有生体分子と反応して安定な結合を形成します {svg_17} {svg_18} {svg_19}.

薬物送達

プロパルギル-PEG5-テトラ-Ac-β-D-ガラクトースは、薬物送達システムに潜在的に使用できます {svg_20}。PEG化プロセスは、安定性、溶解性、半減期を向上させることで、薬剤の治療効果を高めることができます。

研究試薬

この化合物は、多くの場合、研究目的で試薬グレードで使用されます {svg_21}。さまざまな実験設定で実験室で一般的に使用されています。

作用機序

Target of Action

Propargyl-PEG5-tetra-Ac-beta-D-galactose is a Click Chemistry-ready crosslinker . Its primary targets are azide-bearing compounds or biomolecules . The propargyl groups in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The interaction between Propargyl-PEG5-tetra-Ac-beta-D-galactose and its targets results in the formation of stable triazole linkages . This is achieved through a copper-catalyzed azide-alkyne Click Chemistry reaction .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG5-tetra-Ac-beta-D-galactose are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules

Pharmacokinetics

It’s known that the presence of d-galactose in the compound increases its solubility in aqueous media , which could potentially impact its bioavailability.

Result of Action

The primary result of the action of Propargyl-PEG5-tetra-Ac-beta-D-galactose is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This allows for the creation of complex structures through Click Chemistry reactions .

Action Environment

The action of Propargyl-PEG5-tetra-Ac-beta-D-galactose can be influenced by environmental factors such as the presence of copper, which is necessary for the catalysis of the azide-alkyne Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that the hydration level of the environment could also influence its action .

準備方法

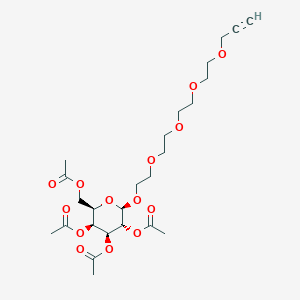

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-galactose involves multiple steps. Initially, polyethylene glycol (PEG) is functionalized with a propargyl group. This is followed by the acetylation of beta-D-galactose to form tetra-acetyl-beta-D-galactose. The final step involves the conjugation of the propargyl-PEG and tetra-acetyl-beta-D-galactose under specific reaction conditions to yield Propargyl-PEG5-tetra-Ac-beta-D-galactose .

Industrial Production Methods: Industrial production of Propargyl-PEG5-tetra-Ac-beta-D-galactose typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in reagent grade for research purposes, but it can also be manufactured in GMP-grade for clinical applications .

化学反応の分析

Types of Reactions: Propargyl-PEG5-tetra-Ac-beta-D-galactose primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, forming stable triazole linkages .

Common Reagents and Conditions: The common reagents used in the click chemistry reaction with Propargyl-PEG5-tetra-Ac-beta-D-galactose include azide-bearing compounds or biomolecules, copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is typically carried out in an aqueous medium at room temperature .

Major Products Formed: The major product formed from the reaction of Propargyl-PEG5-tetra-Ac-beta-D-galactose with azide-bearing compounds is a stable triazole linkage.

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22+,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPELHTINAWKB-ZLOLNMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。